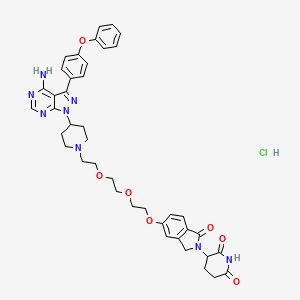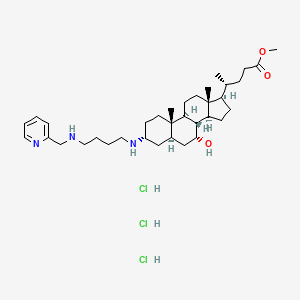
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde
Vue d'ensemble
Description
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde is a useful research compound. Its molecular formula is C28H20O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sane et al. (2012) synthesized 4,4′-(4,4′-(5-hydroxypentane-2,2-diyl)bis(4,1-phenylene))bis(oxy)dibenzaldehyde and utilized it for ring-opening polymerization of e-caprolactone and other processes. This study highlights the compound's potential in polymer synthesis and characterization, including its use in click reactions (Sane et al., 2012).
In the field of photochemistry, Mangion and Arnold (1999) discovered that 4-halobenzonitriles react with 1,1-diphenylethene, forming alkene-methanol adducts through a photochemical electron-transfer mechanism. This study contributes to understanding the photochemical reactions of related compounds (Mangion & Arnold, 1999).
Tewari et al. (2007) reported a new crystalline form of 4,4′-(ethylenedioxy)dibenzaldehyde, noting a significant dihedral angle difference from a previously reported polymorph. This research is relevant for the study of polymorphism in organic compounds (Tewari et al., 2007).
Jiang et al. (2014) developed a method for remote benzylic C(sp3)–H oxyfunctionalization of aromatic carbonyl compounds, demonstrating potential applications in fundamental research and practical applications (Jiang et al., 2014).
Padalkar et al. (2014) synthesized dipodal-benzimidazole derivatives, which exhibited broad-spectrum antimicrobial activity. This study implies the potential of related compounds in developing new antimicrobial agents (Padalkar et al., 2014).
Propriétés
IUPAC Name |
4-[1-(4-formylphenyl)-2,2-diphenylethenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)28(26-17-13-22(20-30)14-18-26)27(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJKVOHGHGXPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5S)-5,6-Dihydro-5-(1-methylpropyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8143885.png)

![4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol](/img/structure/B8143894.png)

![1-(4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidin-1-yl)ethan-1-one](/img/structure/B8143901.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarbaldehyde](/img/structure/B8143917.png)
![4,4'-Diamino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8143930.png)